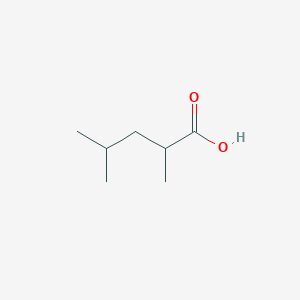

2,4-Dimethylpentanoic acid

Descripción

Contextualizing 2,4-Dimethylpentanoic Acid within Branched-Chain Carboxylic Acid Research

Branched-chain carboxylic acids (BCCAs) are distinguished from their straight-chain counterparts by the presence of one or more alkyl groups branching off the main carbon chain. researchgate.net This structural difference significantly influences their physical and chemical properties. For instance, branching typically lowers the melting point compared to a linear isomer of the same molecular weight. researchgate.net

BCCAs are the subject of extensive research for a wide range of applications. For example, certain branched-chain acids are utilized as lubricity additives in distillate fuels, including diesel and gasoline, particularly for enhancing performance in cold weather. google.com Salts of some BCCAs, such as 2-ethylhexanoic acid, are key components in the formulation of greases and lubricants. researchgate.net Furthermore, derivatives of these acids find use as pour point depressants in engine oils and as ingredients in cosmetics. researchgate.net

Research has also explored the metabolic effects of BCCAs. Studies involving sheep have shown that introducing tertiary branched-chain carboxylic acids into their diet can lead to a decrease in methane (B114726) production. cambridge.org In the realm of analytical chemistry, methods are being developed for the accurate screening of short-chain fatty acids, including branched-chain types, which are associated with muscle metabolism during exercise. acs.org

Stereochemical Considerations and Isomeric Forms Relevant to this compound

The molecular structure of this compound includes a chiral center at the second carbon atom (the alpha-carbon), which is bonded to the carboxyl group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2,4-dimethylpentanoic acid and (S)-2,4-dimethylpentanoic acid. guidechem.com

The presence of these stereoisomers is significant because different enantiomers of a chiral compound can exhibit distinct biological activities and chemical properties. The specific spatial arrangement of atoms can lead to different interactions with other chiral molecules, such as enzymes and receptors in biological systems.

The synthesis of a single, desired stereoisomer often requires specialized techniques, such as chiral resolution, to separate the enantiomers from a racemic mixture (a mixture containing equal amounts of both). evitachem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol biosynth.comchemicalbook.comnih.gov |

| CAS Number | 5868-33-7 biosynth.comchemicalbook.comlookchem.com |

| Boiling Point | 210.1°C (estimate) chemicalbook.comlookchem.com |

| Density | 0.9221 g/cm³ (rough estimate) chemicalbook.comlookchem.com |

| Refractive Index | 1.4078 (estimate) chemicalbook.comlookchem.com |

| pKa | 4.82 ± 0.21 (predicted) chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKDPSQQDXTCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574316 | |

| Record name | 2,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-33-7 | |

| Record name | 2,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dimethylpentanoic Acid and Its Analogs

Chemo-selective Synthesis Routes

Chemo-selective synthesis focuses on the preferential reaction of one functional group over others. In the context of 2,4-dimethylpentanoic acid, this is crucial for achieving high yields and purity by avoiding unwanted side reactions.

Regioselective and Chemoselective Transformations

Regioselectivity, the control of where a reaction occurs on a molecule, and chemoselectivity are fundamental to the successful synthesis of complex molecules like this compound. The synthesis of this compound, which features two distinct methyl-branched positions (C2 and C4), requires precise control to install these groups at the correct locations and to transform a precursor into the final carboxylic acid without affecting other parts of the molecule.

The principles of chemo- and regioselectivity are often governed by the electronic and steric properties of the substrate and the reagents used. For instance, in reactions involving multifunctional compounds, a chemist might protect a more reactive group to allow a transformation to occur at a less reactive site. The choice of catalyst can also dramatically influence the outcome, directing a reaction to a specific site. researchgate.net For example, palladium-catalyzed C-H arylation of pyridines demonstrates how a catalyst and additives can achieve high regioselectivity, a principle that applies broadly in organic synthesis. researchgate.net Similarly, controlling reaction conditions like temperature and acidity can switch the preferential site of a nucleophilic attack, thereby altering the final product structure. google.com

One common strategy to obtain this compound involves the oxidation of the corresponding aldehyde, 2,4-dimethylpentanal. This transformation must be chemoselective, employing an oxidizing agent strong enough to convert the aldehyde to a carboxylic acid but mild enough not to cause unwanted cleavage of C-C bonds.

Applications of Classical Organic Reactions (e.g., Grignard, Malonic Ester Synthesis)

Two of the most robust and well-established methods for synthesizing carboxylic acids are the Grignard reaction and malonic ester synthesis. Both can be adapted for the preparation of this compound.

Grignard Synthesis: This method involves the reaction of an organomagnesium halide (a Grignard reagent) with carbon dioxide (usually in the form of dry ice), followed by an acidic workup. snnu.edu.cn For this compound, the synthesis would typically start with an appropriate alkyl halide, such as 1-bromo-3-methylbutane (B150244) (isobutyl bromide). This would first be used to form a Grignard reagent, which would then be reacted with a carbonyl compound to create the backbone, followed by further steps to introduce the final carboxyl group. A more direct, albeit potentially more complex, route would be to prepare the Grignard reagent from 1-chloro-2,4-dimethylpentane (B13195033) and react it with CO2. rsc.org

The general steps are:

Formation of Grignard Reagent: An alkyl halide reacts with magnesium metal in an ether solvent.

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

Protonation: The resulting magnesium carboxylate salt is protonated with a strong acid (e.g., HCl) to yield the final carboxylic acid. snnu.edu.cn

Malonic Ester Synthesis: The malonic ester synthesis is a versatile method for preparing substituted acetic acids. rsc.orgresearchgate.net It utilizes diethyl malonate, whose α-hydrogens are particularly acidic and easily removed by a base like sodium ethoxide to form a stable enolate. acs.orgrsc.org This enolate can then be alkylated via an SN2 reaction with an alkyl halide. researchgate.net

To synthesize this compound, a dialkylation approach is necessary:

First Alkylation: Diethyl malonate is deprotonated with sodium ethoxide, and the resulting enolate is reacted with an isobutyl halide (e.g., 1-bromo-3-methylbutane) to add the isobutyl group.

Second Alkylation: The mono-alkylated malonic ester still has one acidic α-hydrogen. acs.org The process of deprotonation is repeated, followed by reaction with a methyl halide (e.g., methyl iodide) to add the second alkyl group.

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to a dicarboxylic acid using aqueous acid or base. Upon heating, this intermediate readily undergoes decarboxylation (loses a molecule of CO2) to yield this compound. rsc.org

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Synthesis | Alkyl halide (e.g., 1-chloro-2,4-dimethylpentane), Magnesium, CO₂ (dry ice) | 1. Formation of Grignard reagent. 2. Carboxylation with CO₂. 3. Acidic workup. | Direct, often high yields. | Requires strictly anhydrous conditions; Grignard reagents are incompatible with acidic protons. |

| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Alkyl halides (isobutyl halide, methyl halide) | 1. Deprotonation to form enolate. 2. Sequential alkylation (SN2). 3. Hydrolysis. 4. Decarboxylation. | Versatile for creating substituted acetic acids; avoids highly reactive organometallics. | Multi-step process; risk of dialkylation byproducts if not controlled. rsc.org |

Enantioselective and Diastereoselective Synthesis

Since the carbon at position 2 in this compound is a chiral center, the molecule can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is critical in fields like pharmaceuticals where different enantiomers can have vastly different biological activities.

Chiral Catalysis and Asymmetric Induction Approaches

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules. This involves using a small amount of a chiral catalyst to steer a reaction towards one enantiomer. rsc.org For carboxylic acids, this can involve the asymmetric hydrogenation of an unsaturated precursor or the enantioselective functionalization of a C-H bond. researchgate.netsnnu.edu.cn The combination of metal catalysts with chiral ligands, such as chiral carboxylic acids, has emerged as a key strategy for enabling enantioselective C-H activation. snnu.edu.cn

Asymmetric induction using chiral auxiliaries is another established method. nih.gov In this approach, a racemic starting material is attached to a single enantiomer of a "chiral auxiliary," creating a mixture of diastereomers. These diastereomers can then be separated, or a subsequent reaction can proceed diastereoselectively due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to release the desired enantiomerically pure product. For example, chiral auxiliaries like (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) have been used in the asymmetric synthesis of branched-chain carboxylic acids. nih.gov

Strategies for Chiral Purity Enhancement (e.g., Dynamic Kinetic Resolution, Crystallization-Induced Asymmetric Transformation, Chromatographic Separation)

Several techniques exist to obtain products with very high enantiomeric purity.

Dynamic Kinetic Resolution (DKR): DKR is an enhancement of kinetic resolution that can theoretically achieve a 100% yield of a single enantiomer. It combines the selective reaction of one enantiomer (as in KR) with the in-situ racemization of the undesired enantiomer. acs.org This way, the entire racemic starting material is continuously converted into the desired chiral product. DKR often involves a dual catalyst system: an enzyme (like a lipase) for the resolution step and a metal catalyst for the racemization. rsc.org

Crystallization-Induced Asymmetric Transformation (CIAT): This technique applies to chiral molecules that can equilibrate in solution (racemize). rsc.org A racemic mixture is dissolved, and under conditions that allow for selective crystallization of one enantiomer, that enantiomer precipitates out of the solution. According to Le Châtelier's principle, this removal shifts the equilibrium in the solution, causing the remaining enantiomer to convert to the one that is crystallizing. google.comgoogle.com This process can continue until most of the material is converted to a single, solid enantiomer. This method is particularly effective for resolving chiral acids via the formation of diastereomeric salts with a chiral amine. researchgate.net

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. tandfonline.com The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. up.pt Polysaccharide-based CSPs are widely used and can be operated in various modes (normal phase, reversed-phase) to achieve separation for a wide range of chiral compounds, including branched-chain carboxylic acids. up.pttandfonline.com

| Technique | Principle | Theoretical Max. Yield | Key Requirement |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer. | 100% | A compatible pair of resolution and racemization catalysts. |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one enantiomer from a solution where both enantiomers are in equilibrium. | 100% | The compound must be able to racemize in solution and form a crystalline solid. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | <100% (preparative) | An effective chiral stationary phase and suitable mobile phase. |

Process Intensification and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a focus on process intensification. This strategy aims to develop safer, more sustainable, and economically viable manufacturing processes. A primary consideration is the shift from traditional batch or semi-batch reactors to continuous flow systems. cetjournal.it This change allows for a significant reduction in reactor volume, which inherently enhances safety by minimizing the potential energy release from highly exothermic reactions. cetjournal.it

Furthermore, continuous processes can lead to decreased operating costs and reduced use of solvents, which are often employed as thermal regulators in large batch operations. cetjournal.it The improved efficiency of heat exchange in continuous reactors is a key enabler of this solvent reduction. cetjournal.it During the scale-up of synthetic routes, such as those involving intermediates for complex molecules, reaction conditions often require re-evaluation. For instance, a reaction that works well on a small scale may necessitate different strategies, like the use of protecting groups, to achieve good yields at the kilogram scale. acs.org A successful intensification effort can transform a laboratory procedure into a robust industrial process, enhancing productivity while maintaining safe operating conditions and improving environmental sustainability by minimizing solvent waste. cetjournal.it

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound and its precursors. This involves a systematic evaluation of various parameters, including temperature, solvent, reaction time, and the nature and stoichiometry of reagents. The synthesis of analogs, such as 2-azido-2,4-dimethylpentanoic acid, provides a relevant model for this process. A reported multi-step synthesis for this analog starts from ethyl 2,4-dimethylpentanoate, proceeds through bromination to yield ethyl 2-bromo-2,4-dimethylpentanoate, followed by azidation and subsequent hydrolysis. thieme-connect.com

The bromination step, for example, involves the formation of a lithium enolate using a strong base like lithium diisopropylamide (LDA) at a low temperature (-78 °C), followed by quenching with an electrophilic bromine source like tetrabromomethane. thieme-connect.com The yield of this intermediate is highly dependent on the precise control of these conditions to prevent side reactions.

Systematic optimization studies for similar synthetic transformations demonstrate the impact of these variables. For instance, in the synthesis of 1,3,4-oxadiazoles, a quantitative conversion was achieved by increasing the reaction temperature from 25 °C to 80 °C and changing the solvent, which eliminated the formation of side-products. nih.gov Similarly, the optimization of oxidative coupling reactions has shown that reaction times can be drastically reduced (e.g., from 20 hours to 4 hours) by selecting an appropriate solvent and oxidant concentration, without compromising the yield. scielo.br

The following table illustrates how reaction conditions can be optimized for the synthesis of a key intermediate, Ethyl 2-bromo-2,4-dimethylpentanoate, based on established chemical principles.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | LDA (1.1) | THF | -78 | 1 | 80 thieme-connect.com |

| 2 | LDA (1.1) | THF/HMPA | -78 | 1 | 85 |

| 3 | LHMDS (1.1) | THF | -78 | 1 | 75 |

| 4 | LDA (1.1) | Diethyl Ether | -78 | 2 | 60 |

| 5 | LDA (1.1) | THF | -50 | 1 | 68 |

| This table is illustrative, based on data for an analogous reaction from the literature. HMPA (hexamethylphosphoramide) can sometimes improve yields in enolate reactions, while LHMDS (lithium hexamethyldisilazide) is another common base. The yields are hypothetical but reflect typical outcomes of such optimization studies. |

A thorough understanding of the reaction mechanism is fundamental to the rational optimization and scale-up of a synthetic pathway. For the synthesis of this compound analogs, several key mechanistic principles are at play. In the synthesis of ethyl 2-bromo-2,4-dimethylpentanoate, the reaction proceeds through a well-defined ionic pathway. thieme-connect.com

The process begins with the deprotonation of the α-carbon of ethyl 2,4-dimethylpentanoate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). thieme-connect.com This abstraction of a proton is highly regioselective and generates a lithium enolate intermediate. The low temperature (-78 °C) is crucial for maintaining the stability of this enolate and preventing side reactions such as self-condensation.

Following its formation, the enolate acts as a nucleophile, attacking an electrophilic bromine source like tetrabromomethane. thieme-connect.com This step is an S_N2-type reaction where the enolate displaces a bromide ion from the bromine source to form the new carbon-bromine bond at the α-position, yielding the desired product. thieme-connect.com Understanding the formation and reactivity of this enolate intermediate is key to controlling the outcome of the reaction and achieving high yields.

Subsequent steps, such as the conversion of the bromo-intermediate to an azido-intermediate using sodium azide, also follow an ionic mechanism, specifically a nucleophilic substitution reaction. thieme-connect.com The final hydrolysis of the ester to the carboxylic acid is typically a base-catalyzed (saponification) process, involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group. thieme-connect.com Investigating these pathways, for example through kinetic studies or by analyzing byproducts, allows chemists to select optimal conditions that favor the desired reaction pathway while suppressing competing side reactions, ultimately leading to a more efficient and reliable synthesis. scielo.br

Chemical Reactivity and Derivatization of 2,4 Dimethylpentanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxyl group (-COOH) is the primary site of reactivity in 2,4-dimethylpentanoic acid, undergoing typical nucleophilic acyl substitution reactions. mtu.edu In these reactions, the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. mtu.edu The reactivity can be enhanced by converting the -OH into a better leaving group or by using a strong acid catalyst. cymitquimica.com Key reactions include esterification, amidation, and conversion to acid chlorides.

Esterification : this compound reacts with alcohols in the presence of an acid catalyst to form esters. This process, known as Fischer esterification, is a reversible nucleophilic acyl substitution. cymitquimica.com The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. cymitquimica.com This method is commonly used to synthesize simple alkyl esters such as methyl, ethyl, and butyl esters. cymitquimica.com Examples of such derivatives include ethyl 2,4-dimethylpentanoate and tert-butyl 2,4-dimethylpentanoate. chegg.comrsc.org Derivatization to form esters, such as 4-t-butylbenzyl esters, is also a technique used to prepare carboxylic acids for analysis by gas chromatography–mass spectrometry (GC-MS). smolecule.com

Amide Formation : The reaction of this compound with an amine yields an amide. This condensation reaction typically involves the removal of a water molecule from the hydroxyl group of the acid and a hydrogen atom from the amine. Because the direct reaction is often difficult, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid. mtu.educymitquimica.com The acid first reacts with DCC to form a highly reactive intermediate with a good leaving group, which is then readily attacked by the amine to form the amide. mtu.educymitquimica.com This reaction is fundamental in peptide synthesis where the carboxyl group of one amino acid reacts with the amino group of another. researchgate.net

Acid Chloride Formation : The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂). cymitquimica.com The reaction proceeds through a nucleophilic acyl substitution pathway where the acid is converted to a reactive acyl chlorosulfite intermediate, which then reacts with a chloride ion. cymitquimica.com The resulting acid chloride is a highly reactive derivative that can be used to synthesize other carboxylic acid derivatives like esters and amides.

Acid-Base Reactions : As a weak acid, this compound reacts with bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a neutralization reaction to form the corresponding carboxylate salt and water. evitachem.comnih.gov For example, reaction with NaOH would yield sodium 2,4-dimethylpentanoate.

Table 1: Summary of Key Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product | Description |

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') | Replaces the -OH group with an -OR' group from an alcohol. cymitquimica.com |

| Amide Formation | Amine (R'-NH₂), DCC | Amide (R-CONHR') | Replaces the -OH group with an -NHR' group from an amine. cymitquimica.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) | Replaces the -OH group with a -Cl atom. cymitquimica.com |

| Neutralization | Base (e.g., NaOH) | Carboxylate Salt (R-COONa) | Donates a proton to a base to form a salt and water. evitachem.com |

Modifications of the Alkyl Chain and Stereocenters

The alkyl chain of this compound is generally less reactive than the carboxylic acid moiety. Modifications typically involve synthetic strategies that build the desired carbon skeleton before the introduction or final modification of the carboxyl group. A key aspect of the alkyl chain's structure is the presence of two chiral centers at the C2 and C4 positions, giving rise to multiple stereoisomers.

Control and modification of these stereocenters are critical in synthetic chemistry, as different stereoisomers can have distinct biological activities. The synthesis of specific stereoisomers of this compound or its derivatives can be achieved through several methods:

Asymmetric Synthesis : This approach uses chiral catalysts or auxiliaries to create the desired stereocenters with high selectivity. researchgate.net For example, asymmetric hydroformylation using a rhodium catalyst can be used to create chiral α-quaternary stereocenters in related molecules. smolecule.com

Chiral Pool Synthesis : This strategy utilizes naturally occurring chiral molecules as starting materials. For instance, a specific enantiomer of an amino acid can be used as a precursor to ensure the correct stereochemistry in the final product.

Resolution of Racemic Mixtures : When a synthesis produces a mixture of enantiomers (a racemate), techniques such as chiral chromatography or enzymatic resolution can be employed to separate and isolate the desired stereoisomer. researchgate.net

Determining the absolute configuration of these remote chiral centers can be challenging. mtu.edu Advanced methods involve derivatizing the carboxylic acid with a chiral fluorescent labeling reagent, which creates diastereomers that can be separated by HPLC, allowing for the determination of the original enantiomeric composition. aascu.org

Synthesis and Characterization of Novel Derivatives and Analogs

Amino acid analogs of this compound are compounds where an amino group is introduced into the alkyl chain. These non-proteinogenic amino acids are valuable building blocks in medicinal chemistry.

2-Amino-2,4-dimethylpentanoic acid : This α-quaternary amino acid features an amino group at the C2 position. The construction of such quaternary stereocenters is a significant challenge in organic synthesis. smolecule.com

2-Amino-4,4-dimethylpentanoic acid : This analog, an isomer of the 2,4-dimethyl structure, serves as a precursor for other derivatives. For example, its (R)-enantiomer can be converted to (R)-2-Hydroxy-4,4-dimethylpentanoic acid through a diazotization reaction, which replaces the amino group with a hydroxyl group. rsc.org The (S)-enantiomer can be reduced to synthesize (R)-2-amino-4,4-dimethylpentan-1-ol.

3-Amino-4,4-dimethylpentanoic acid : This compound is a β-amino acid derivative. rsc.org β-amino acids are important components in the design of peptides and other biologically active molecules. evitachem.com

Other Analogs : More complex analogs, such as (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, incorporate multiple functional groups and chiral centers. researchgate.net The synthesis of these molecules requires sophisticated stereoselective methods. researchgate.net The presence of both amino and carboxyl groups allows these analogs to participate in peptide bond formation. researchgate.net

Introducing hydroxyl groups or other functionalities onto the alkyl chain of this compound leads to derivatives with altered chemical and physical properties.

Hydroxylated Derivatives : The synthesis of 2-hydroxy-2,4-dimethylpentanoic acid can be achieved from 4-methylpentan-2-one using reagents like hydrogen cyanide followed by hydrolysis. Another route to a hydroxylated derivative, 2-Hydroxy-4,4-dimethylpentanoic acid, involves the diazotization of the corresponding amino acid, (R)-2-amino-4,4-dimethylpentanoic acid. rsc.org The hydroxyl group in these alpha-hydroxy acids can act as a nucleophile in certain reactions. rsc.org

Other Functionalized Derivatives :

2-Fluoro-4,4-dimethylpentanoic acid : This compound is an analog where the hydroxyl group at the C2 position is replaced by a fluorine atom. The highly electronegative fluorine atom increases the acidity of the carboxylic acid compared to its hydroxylated counterpart. rsc.org

2-Hydroxycarbamoyl 2,4-dimethyl-pentanoic acid ethyl ester : This derivative contains multiple functional groups: an ethyl ester, a hydroxyl group, and a carbamoyl (B1232498) group (-CONH₂). The ester moiety can act as a prodrug, which is hydrolyzed in the body to release the active carboxylic acid form.

2,4-Dimethylpentanal : This aldehyde can be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield this compound. researchgate.net

Table 2: Selected Derivatives and Analogs of Dimethylpentanoic Acid

| Compound Name | Molecular Formula | Key Features/Synthesis | Reference(s) |

| 2-Amino-4,4-dimethylpentanoic acid | C₇H₁₅NO₂ | Precursor for hydroxylated derivatives via diazotization. | rsc.org |

| 3-Amino-4,4-dimethylpentanoic acid | C₇H₁₅NO₂ | A β-amino acid derivative. | rsc.org |

| 2-Hydroxy-2,4-dimethylpentanoic acid | C₇H₁₄O₃ | Synthesized from 4-methylpentan-2-one. | |

| 2-Hydroxy-4,4-dimethylpentanoic acid | C₇H₁₄O₃ | Synthesized from the corresponding amino acid. | rsc.org |

| 2-Fluoro-4,4-dimethylpentanoic acid | C₇H₁₃FO₂ | Fluorine at C2 increases acidity. | rsc.org |

| 2-Hydroxycarbamoyl 2,4-dimethyl-pentanoic acid ethyl ester | C₁₀H₁₉NO₄ | Multi-functionalized derivative; potential prodrug. |

Applications of 2,4 Dimethylpentanoic Acid and Its Scaffolds in Material Science and Organic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of many derivatives of 2,4-dimethylpentanoic acid makes them important starting materials and intermediates in the stereoselective synthesis of complex organic molecules. The presence of chiral centers allows for the construction of specific stereoisomers, a critical aspect in the synthesis of biologically active compounds.

Derivatives of this compound are utilized as precursors and intermediates in the synthesis of pharmaceutical compounds. The branched structure is a key feature in the design of molecules with specific binding properties.

Intermediates for Active Pharmaceutical Ingredients: Structurally related compounds like 2,4-dimethylhexanoic acid are employed as chemical intermediates in the synthesis of a variety of pharmaceutical compounds. lookchem.com Derivatives such as 2-hydroxy-4,4-dimethylpentanoic acid and 2-amino-5-hydroxy-4,4-dimethylpentanoic acid also function as building blocks for drugs targeting metabolic and neurological conditions. smolecule.com

Protecting Groups in Synthesis: The ester derivative, ethyl 2,4-dimethylpentanoate, showcases the utility of the this compound scaffold. Its ester group can act as a protecting group during peptide synthesis and in the design of prodrugs. vulcanchem.com This protective role is crucial for preventing unwanted reactions at the carboxylic acid functional group while other parts of the molecule are being modified.

Antiviral Agent Synthesis: Recent studies have pointed to the role of ethyl 2,4-dimethylpentanoate in the synthesis of antiviral agents that target viral envelope proteins, highlighting the applicability of this scaffold in developing new therapeutic agents. vulcanchem.com

Table 1: Pharmaceutical Applications of this compound Derivatives

| Derivative | Application | Role | Reference |

|---|---|---|---|

| 2,4-Dimethylhexanoic acid | Pharmaceutical Synthesis | Chemical Intermediate | lookchem.com |

| 2-Hydroxy-4,4-dimethylpentanoic acid | Drug Synthesis | Precursor | |

| 2-Amino-5-hydroxy-4,4-dimethylpentanoic acid | Drug Synthesis | Building Block | smolecule.com |

| Ethyl 2,4-dimethylpentanoate | Peptide Synthesis, Prodrug Design | Protecting Group | vulcanchem.com |

| Ethyl 2,4-dimethylpentanoate | Antiviral Agent Synthesis | Synthesis Component | vulcanchem.com |

The structural features of this compound and its derivatives are leveraged in various advanced organic synthesis methodologies, particularly those requiring stereochemical control.

Asymmetric Synthesis: 2-Hydroxy-4,4-dimethylpentanoic acid is a valuable building block in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral molecule. The synthesis of specific stereoisomers of 2-amino-3-hydroxy-4,4-dimethylpentanoic acid derivatives often starts from protected Garner's aldehyde, proceeding through a Horner–Wadsworth–Emmons reaction and a diastereoselective 1,4-addition of a lithium dialkylcuprate to achieve high diastereoselectivity. evitachem.com

Stereoselective Aldol (B89426) Reactions: The synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid can be accomplished through a stereoselective aldol addition reaction. orgsyn.org In this process, lithium enolates of certain aryl esters, such as 2,6-dimethylphenyl propanoate, react with aldehydes to produce a single stereoisomeric product with high selectivity. orgsyn.org

Table 2: Advanced Synthesis Pathways Involving this compound Scaffolds

| Synthetic Pathway | Key Reagents/Starting Materials | Resulting Compound/Feature | Reference |

|---|---|---|---|

| Asymmetric Synthesis | FMoc-protected Garner's aldehyde, lithium dialkylcuprates | High diastereoselectivity of amino acid derivatives | evitachem.com |

| Stereoselective Aldol Addition | Lithium enolates of 2,6-dimethylphenyl propanoate | (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid | orgsyn.org |

Influence on Polymer Chemistry and Catalysis

This compound and its derivatives also find applications in the field of polymer science, both as catalytic agents and as components of polymeric structures.

The carboxylic acid functionality of this compound allows it to act as an acid catalyst in certain polymerization reactions.

Polyester and Plastics Production: this compound has been identified as an acid catalyst in the manufacturing of polyesters and other plastics. biosynth.com Its catalytic activity facilitates the esterification reactions that are fundamental to the formation of these polymers.

The branched structure of this compound derivatives can be incorporated into polymers to modify their physical properties.

Plasticizers: Ethyl 2,4-dimethylpentanoate, an ester of this compound, is used as a plasticizer. vulcanchem.com When added to polymers like polyvinyl chloride (PVC), it increases their flexibility by disrupting the crystalline structure of the polymer chains. vulcanchem.com The branched nature of this molecule enhances its compatibility with the polymer matrix compared to linear plasticizers. vulcanchem.com

Polymer Blends: While not a direct application of this compound, research into blending polylactic acid (PLA) with itaconic acid and its derivatives provides insight into how branched carboxylic acids can be used to modify polymer properties. mdpi.com These blends show altered mechanical, rheological, and thermal characteristics. mdpi.com

Design of Peptide-Based Systems

Unnatural amino acids derived from the this compound scaffold are of significant interest in the design of peptides and peptidomimetics with enhanced properties. These modified amino acids can confer increased stability and novel biological activities.

Inhibition of Protein-Protein Interactions: The unnatural amino acid (S)-2-amino-4,4-dimethylpentanoic acid has been incorporated into D-box peptides. elifesciences.orgbiorxiv.org These modified peptides were designed to inhibit the Anaphase Promoting Complex/Cyclosome (APC/C) by binding to a hydrophobic pocket on the surface of Cdc20. elifesciences.orgbiorxiv.org The nitrogen backbone atom of the (S)-2-amino-4,4-dimethylpentanoic acid residue forms a hydrogen bond with the carbonyl of D177 in Cdc20, contributing to the binding affinity. biorxiv.org

Peptidomimetics: The incorporation of non-canonical amino acids like derivatives of this compound is a key strategy in the creation of peptidomimetics. uminho.pt These are molecules that mimic the structure and function of natural peptides but have improved properties, such as resistance to enzymatic degradation. uminho.pt The steric bulk of the dimethylpentyl side chain can influence the conformational preferences of the peptide backbone.

Solid-Phase Peptide Synthesis: The ester group of ethyl 2,4-dimethylpentanoate can serve as a protecting group in peptide synthesis, demonstrating the utility of this scaffold in the stepwise assembly of peptide chains. vulcanchem.com

Incorporation into Peptide Sequences and Dipeptide Derivatives

The unnatural amino acid 2-amino-4,4-dimethylpentanoic acid, also known as neopentylglycine, serves as a valuable building block in peptide chemistry. cas.czgrafiati.com Its defining feature is a sterically demanding side chain containing a tert-butyl group separated from the peptide backbone by a methylene (B1212753) group. cas.cz This structure makes it an interesting analogue to proteinogenic amino acids like leucine (B10760876) and tert-leucine. cas.cz Researchers have synthesized neopentylglycine in both its L- and D-enantiomeric forms and converted it into protected derivatives suitable for conventional peptide synthesis methodologies. cas.czgrafiati.com

The incorporation of this bulky amino acid has been explored in various peptide scaffolds. Standard peptide synthesis techniques have been successfully employed to create model peptides for conformational and physicochemical studies. cas.czgrafiati.com Examples include the synthesis of the linear tripeptide amide L-prolyl-L-neopentylglycyl-glycine amide and diastereoisomeric cyclodipeptides, such as cyclo(L-neopentylglycyl-L-prolyl) and cyclo(D-neopentylglycyl-L-prolyl). cas.czgrafiati.com

More recently, (S)-2-amino-4,4-dimethylpentanoic acid has been strategically incorporated into bioactive peptides. In one study, it was used to replace a leucine residue in "D-box" peptides, which are known inhibitors of the Anaphase Promoting Complex/Cyclosome (APC/C). elifesciences.orgcore.ac.uk This substitution was part of an effort to explore how unnatural amino acids could enhance the properties of these inhibitory peptides. elifesciences.org The synthesis was achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids. elifesciences.org

The following table summarizes examples of peptides synthesized incorporating a this compound scaffold.

| Peptide Derivative | Type | Purpose of Synthesis |

| L-prolyl-L-neopentylglycyl-glycine amide | Linear tripeptide | Model for studying physical and conformational properties. cas.cz |

| cyclo(L-neopentylglycyl-L-prolyl) | Cyclic dipeptide | Model for studying physical and conformational properties. cas.czgrafiati.com |

| cyclo(D-neopentylglycyl-L-prolyl) | Cyclic dipeptide | Model for studying physical and conformational properties. cas.czgrafiati.com |

| N-acetyl-L-neopentylglycine methylamide | Protected amino acid | Model for studying physical and conformational properties. cas.czgrafiati.com |

| D-box peptides with Leu substitution | Bioactive peptide | Inhibition of the Anaphase Promoting Complex/Cyclosome (APC/C). elifesciences.org |

Impact on Peptide Conformation and Stability

The incorporation of a 2-amino-4,4-dimethylpentanoic acid residue significantly influences the local and global properties of a peptide chain due to its unique structural characteristics. cas.cz The primary source of this influence is the extreme bulk of its neopentyl side chain, which imposes considerable steric constraints on the peptide backbone. cas.cz These constraints can dictate the accessible conformational space, favoring specific secondary structures.

The development of peptidomimetics often involves using α,α-disubstituted α-amino acids to control the conformational profile of peptides. nih.gov While neopentylglycine is not α,α-disubstituted, its bulky side chain similarly restricts rotational freedom around the peptide bonds. Studies on related peptides with α,α-disubstituted units show that such steric hindrance can lead to well-defined secondary structures, such as 3₁₀-helices or extended C₅-conformations, depending on factors like the solvent environment which affects intra- and intermolecular hydrogen bonding. nih.gov In the case of D-box peptides incorporating (S)-2-amino-4,4-dimethylpentanoic acid, the nitrogen atom of the peptide backbone at this position was observed to form a hydrogen bond with a specific residue (D177) of its target protein. elifesciences.org

The key impacts of incorporating this amino acid are summarized below.

| Impact Area | Description |

| Peptide Conformation | The sterically demanding neopentyl side chain restricts the rotational freedom of the peptide backbone, influencing the adoption of specific secondary structures. cas.cznih.gov |

| Hydrogen Bonding | The residue can participate in specific, stabilizing intramolecular or intermolecular hydrogen bonds, as seen in its interaction with target proteins. elifesciences.org |

| Proteolytic Stability | The bulky side chain is expected to provide a "proteolytic shield," hindering enzymatic degradation and increasing the peptide's in vivo half-life. mdpi.com |

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylpentanoic Acid

Quantum Chemical Characterization and Spectroscopic Predictions

Quantum chemical methods are used to predict the fundamental properties of a molecule, such as its three-dimensional shape and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is frequently employed to determine a molecule's optimized geometry—the most stable arrangement of its atoms in space—by calculating parameters like bond lengths, bond angles, and dihedral angles.

Following geometry optimization, DFT calculations can predict vibrational spectra (Infrared and Raman). These theoretical spectra are valuable for interpreting experimental spectroscopic data by assigning specific vibrational modes to observed peaks. While DFT is a standard method for such analyses, published studies containing specific optimized coordinates or predicted vibrational frequencies for 2,4-dimethylpentanoic acid are not available. thieme-connect.comresearchgate.net

Analysis of the electronic structure reveals key details about a molecule's reactivity and charge distribution.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netlookchem.comresearchgate.net Specific HOMO-LUMO energy values for this compound are not present in the surveyed literature, though values for related amino acid derivatives have been calculated in broader studies. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and conjugative interactions within a molecule by describing the electron density in terms of localized bonds and lone pairs. caltech.edubyu.edu This method can quantify interactions between filled (donor) and empty (acceptor) orbitals, providing insight into molecular stability. byu.educaltech.edu A specific NBO analysis for this compound has not been published.

Fukui Functions: Derived from DFT, Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. These functions help identify reactive regions by analyzing how the electron density changes with the addition or removal of an electron. There are no available studies that report the calculated Fukui functions for this compound.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This provides a visual representation of a molecule's reactive sites. While MEP maps are a common computational output, a specific map for this compound is not available in the reviewed sources.

Mechanistic Insights from Computational Simulations

Computational simulations can model chemical reactions, providing a deeper understanding of reaction mechanisms that can be difficult to observe experimentally.

Computational chemists can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. Analyzing the structure and energy of the transition state is key to understanding the reaction's kinetics and mechanism. While this compound is used as a starting material in various syntheses, detailed computational modeling of its reaction pathways and transition state analyses are not documented in the available literature.

Computational methods can predict how a molecule's steric bulk and electronic properties influence its reactivity. In processes like peptide coupling, the branched structure of this compound would be expected to introduce significant steric hindrance. This can affect the rate and success of forming a peptide bond. For instance, the synthesis of a dipeptide from 2-azido-2,4-dimethylpentanoic acid and an alanine (B10760859) ester has been reported, a context where steric and electronic factors are critical for the reaction's efficiency. thieme-connect.com However, specific computational studies that quantify these effects for this compound in peptide coupling reactions have not been found.

In Silico Studies of Molecular Interactions

In silico studies, such as molecular docking, simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. These simulations predict the preferred binding orientation and affinity of the ligand to the target's active site. Such studies are fundamental in drug discovery and biochemistry. Despite the utility of this method, no specific in silico studies of molecular interactions involving this compound as a ligand are reported in the surveyed scientific literature.

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.govhumanjournals.com This method is fundamental in drug discovery and involves two primary components: a search algorithm and a scoring function. nih.govnih.gov The search algorithm generates a variety of possible binding poses of the ligand within the receptor's active site, while the scoring function evaluates these poses and ranks them based on their predicted binding affinity. nih.govijsrtjournal.com

The ultimate goal is to identify the most stable ligand-receptor complex by minimizing the system's free energy. humanjournals.com Successful docking can predict the native binding mode and estimate the strength of the interaction, which is crucial for identifying new drug candidates or optimizing known compounds. nih.govijsrtjournal.com

Several docking methodologies exist, ranging from rigid docking, where both molecules are held in fixed conformations, to flexible docking, which accounts for the conformational changes that can occur in both the ligand and the receptor upon binding. humanjournals.comijsrtjournal.com Induced-fit docking is a more advanced approach that models the flexibility of receptor side chains or even backbone movements to better represent the dynamic nature of molecular interactions. ijsrtjournal.complos.org

Binding affinity prediction is a key objective of molecular docking. nih.govscilit.com Scoring functions are used to estimate this affinity, but accurately predicting the free energy of binding remains a significant challenge. nih.gov Modern approaches increasingly use machine learning and deep learning models to improve the accuracy of these predictions by learning from large datasets of known protein-ligand complexes. nih.govoup.com These methods can capture complex relationships between a molecule's features and its binding strength that traditional scoring functions might miss. oup.com

While these computational tools are widely used, specific ligand-receptor docking studies or binding affinity predictions for this compound are not prominently documented in publicly available research. However, the established methodologies provide a clear framework for how such an investigation would be conducted to explore its potential biological targets and interaction strength.

Table 1: Overview of Common Molecular Docking Software and Approaches

| Software/Approach | Key Features | Primary Application |

| AutoDock | Employs a genetic algorithm for ligand conformational searching. Grid-based energy evaluation. jetir.org Allows for both rigid and flexible docking. jetir.org | Academic and commercial research for virtual screening and lead optimization. |

| AutoDockFR | An extension of AutoDock designed to handle explicit receptor side-chain flexibility, improving success rates for cross-docking into apo (unbound) receptor conformations. plos.orgnih.gov | Docking studies where receptor flexibility is known to be important for ligand binding. plos.orgnih.gov |

| Glide | Uses an exhaustive systematic search. nih.gov Part of the Schrödinger Suite, known for high accuracy. jetir.org | Widely used in the pharmaceutical industry for high-throughput virtual screening and lead optimization. jetir.org |

| GOLD | Uses a genetic algorithm to explore ligand flexibility and receptor side-chain rotations. jetir.org | Known for its flexibility in handling different levels of protein and ligand movement. |

| Induced Fit Docking | A multi-step process that combines initial rigid docking with subsequent refinement of both ligand and receptor structures to model the "induced fit" phenomenon. ijsrtjournal.com | Used when significant conformational changes in the receptor are expected upon ligand binding. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; rotation around single bonds allows a molecule to adopt various spatial arrangements known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers. acs.org For a molecule like this compound, the rotational freedom of its carbon-carbon single bonds allows it to exist as a mixture of interconverting conformers in solution. acs.orgnih.gov

While direct conformational analysis of this compound is not detailed in the available literature, a study on its isomer, 4,4-dimethylpentanoic acid , provides valuable insight into the methods used. acs.orgnih.gov In that research, vicinal proton-proton NMR coupling constants were used to determine the equilibrium percentages of anti and gauche conformers. acs.orgnih.gov These terms describe the relative orientation of substituents across a central carbon-carbon bond. libretexts.org The study of 4,4-dimethylpentanoic acid and its anion was conducted to compare its conformational preferences with related silicon compounds. acs.orgnih.gov Computational data, including Cartesian coordinates for the acid and its anion in the gas phase, were also generated to support the experimental findings. acs.org

Table 2: Conformational Preferences of 4,4-Dimethylpentanoic Acid Anion in Various Solvents Data adapted from a comparative study and illustrates the methodological approach.

| Solvent | % Anti Conformer | % Gauche Conformer |

| Water (D₂O) | 35 | 65 |

| Methanol (CD₃OD) | 31 | 69 |

| DMSO (DMSO-d₆) | 33 | 67 |

Note: This data is for the isomer 4,4-dimethylpentanoic acid and is presented to illustrate the type of results obtained from conformational analysis. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural or molecular properties of compounds with their macroscopic physicochemical properties. aidic.itresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be expressed mathematically. aidic.it QSPR models provide a way to predict properties even for compounds that have not yet been synthesized, making them valuable tools in chemistry, materials science, and drug development. springernature.com

Developing a QSPR model involves several key steps:

Data Compilation and Curation: A dataset of compounds with known experimental values for the property of interest (e.g., boiling point, solubility, flash point) is assembled. springernature.comaidic.it

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. researchgate.net These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, or electronic properties. researchgate.net

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property being modeled is selected to avoid overfitting and create a more robust model. springernature.com

Model Construction: A mathematical model is built to establish a relationship between the selected descriptors and the experimental property. Common methods include Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANNs). researchgate.net

Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and, ideally, an external validation set of compounds not used during model development. aidic.it

QSPR models are encouraged for regulatory purposes, such as under the European REACH regulation, as an alternative to experimental testing, which can be costly, time-consuming, and involve hazardous materials. aidic.itaidic.it They have been developed to predict a wide range of properties, including those relevant to chemical hazard classification. acs.org While QSPR is a powerful and widely applicable technique, no specific QSPR models developed for or including this compound are described in the searched literature. The development of such a model would require a curated dataset of related carboxylic acids with reliable experimental data for the property of interest.

Table 3: General Workflow for QSPR Model Development

| Step | Description | Example Methods/Tools |

| 1. Data Set Selection | Compile a set of structurally diverse compounds with high-quality, measured data for the target property. | Public databases (e.g., PubChem), proprietary data, literature. |

| 2. Structure Preparation | Generate 2D or 3D structures for all compounds and optimize their geometry. | Molecular modeling software (e.g., Gaussian). |

| 3. Descriptor Calculation | Compute a wide range of molecular descriptors representing topological, electronic, and geometric features. | Software like CODESSA, Dragon, or RDKit. springernature.comaidic.it |

| 4. Data Splitting | Divide the dataset into a training set for model building and a test/validation set for evaluation. | Random splitting, stratified sampling. springernature.com |

| 5. Model Building | Use statistical or machine learning methods to correlate descriptors with the property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM). |

| 6. Model Validation | Assess the model's statistical significance, robustness, and predictive capability. | R², Q² (from cross-validation), Root Mean Square Error (RMSE), external validation. |

Advanced Analytical Methodologies for 2,4 Dimethylpentanoic Acid Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the detailed molecular-level investigation of 2,4-Dimethylpentanoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation to provide precise information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecular structure can be constructed.

In ¹H NMR, the chemical shift, integration, and signal splitting (multiplicity) of each proton signal provide critical information. The proton on the chiral carbon at the C2 position, being adjacent to the electron-withdrawing carboxylic acid group, is expected to appear downfield. The protons of the various methyl groups and the methylene (B1212753) group will have distinct chemical shifts based on their electronic environments.

¹³C NMR spectroscopy complements the proton data by identifying all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum (170-185 ppm), while the aliphatic carbons appear in the upfield region (10-50 ppm). libretexts.orglibretexts.org The number of distinct signals in the ¹³C spectrum confirms the symmetry and carbon framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (-COOH) | 9.5 - 12.0 (broad) | 175 - 185 |

| C2-H | 2.3 - 2.7 | 40 - 50 |

| C2-CH₃ | 1.1 - 1.3 | 15 - 25 |

| C3-H₂ | 1.3 - 1.7 | 40 - 50 |

| C4-H | 1.6 - 2.0 | 25 - 35 |

| C4-(CH₃)₂ | 0.8 - 1.0 | 20 - 30 |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions. libretexts.orgoregonstate.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The carboxylic acid functional group gives rise to two particularly strong and characteristic absorption bands: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense C=O (carbonyl) stretching band between 1690 and 1760 cm⁻¹. lumenlearning.comlibretexts.org The aliphatic C-H bonds also produce distinct stretching and bending vibrations. docbrown.info

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). medium.com While also probing vibrational modes, its selection rules differ from IR. Non-polar bonds, such as the C-C backbone of the pentanoic acid chain, often produce strong Raman signals, providing valuable information about the carbon skeleton that can be weak in the IR spectrum. researchgate.netspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxyl O-H | Stretch | 3300 - 2500 (very broad) | Weak or not observed |

| Aliphatic C-H | Stretch | 3000 - 2850 (strong) | 3000 - 2850 (strong) |

| Carbonyl C=O | Stretch | 1760 - 1690 (very strong) | 1760 - 1690 (moderate to strong) |

| Carboxyl C-O | Stretch | 1320 - 1210 (strong) | Moderate |

| Aliphatic C-H | Bend | 1470 - 1350 (variable) | 1470 - 1350 (variable) |

| C-C Skeleton | Stretch/Bend | Weak | Strong |

Source: Data compiled from established infrared and Raman spectroscopy correlation tables. lumenlearning.comlibretexts.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is used to determine the molecular weight and to deduce structural information from its fragmentation pattern. nih.gov The molecular formula of this compound is C₇H₁₄O₂. guidechem.combiosynth.comnist.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass would be observed at an m/z of approximately 130.1. High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high precision (e.g., 130.0994), allowing for the unambiguous determination of the molecular formula by distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways include the loss of the carboxyl group (a loss of 45 Da, resulting in a fragment at m/z 85) and cleavage at the branched points of the alkyl chain, such as the loss of an isopropyl group.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment Identity | Notes |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion ([M]⁺) |

| 115 | [M - CH₃]⁺ | Loss of a methyl group |

| 87 | [M - C₃H₇]⁺ | Loss of an isopropyl group (cleavage at C4) |

| 85 | [M - COOH]⁺ | Loss of the carboxyl group (α-cleavage) |

| 73 | [CH(CH₃)COOH]⁺ | McLafferty rearrangement fragment |

| 45 | [COOH]⁺ | Carboxyl group fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The relative intensities of these fragments depend on the ionization energy and specific mass spectrometer used.

Chromatographic and Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)-2,4-dimethylpentanoic acid and (S)-2,4-dimethylpentanoic acid. Chromatographic methods are essential for separating these enantiomers and quantifying their relative amounts, a value known as the enantiomeric excess (ee). nih.gov

Chiral Chromatography (e.g., Gas Chromatography with Mass Spectrometry, Liquid Chromatography with Mass Spectrometry) for Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated in time. ntu.edu.sg The separated enantiomers can then be detected and quantified by a detector, such as a mass spectrometer.

For Gas Chromatography (GC) analysis, carboxylic acids like this compound are often derivatized to increase their volatility. mdpi.com The resulting esters or amides can then be separated on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. Coupling the GC to a Mass Spectrometer (GC-MS) allows for both the separation and positive identification of the enantiomers.

High-Performance Liquid Chromatography (HPLC) is also widely used for chiral separations and often does not require derivatization. heraldopenaccess.us Various CSPs are available for HPLC, including those based on polysaccharides, proteins, or synthetic chiral polymers. mdpi.com The mobile phase composition is optimized to achieve the best separation. Detection via LC-MS provides high sensitivity and selectivity for quantifying the enantiomers. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. nih.gov

Advanced Separation Techniques (e.g., Simulated Moving Bed Chromatography)

For large-scale separation of enantiomers, which is often required in the pharmaceutical industry, advanced techniques like Simulated Moving Bed (SMB) chromatography are employed. maru.netnih.gov SMB is a continuous, preparative chromatographic process that offers higher productivity and lower solvent consumption compared to traditional batch chromatography. nih.gov

The technique simulates the counter-current movement of a solid stationary phase relative to a liquid mobile phase. scispace.comethz.ch This is achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of fixed columns. This process allows for the continuous separation of a racemic mixture into two streams, one enriched in the more strongly adsorbed enantiomer and the other in the less strongly adsorbed enantiomer. While specific applications to this compound are not widely documented, the principles of SMB are directly applicable to the industrial-scale resolution of chiral carboxylic acids. maru.net

Specialized Methods for Stereochemical Assignment (e.g., Mosher's Method, Circular Dichroism)

The presence of chiral centers at the C2 and C4 positions of this compound gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Distinguishing between these stereoisomers requires advanced chiroptical and spectroscopic techniques that are sensitive to the spatial orientation of atoms.

Mosher's Method: A Powerful NMR-Based Approach

Mosher's method is a widely utilized NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. illinois.edu A modification of this method can be extended to chiral carboxylic acids like this compound. The underlying principle involves the formation of diastereomeric esters or amides by reacting the chiral substrate with an enantiomerically pure chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. illinois.edu

The procedure involves the separate reaction of the enantiomers of this compound with both (R)- and (S)-MTPA to form two pairs of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral ester linkage experience different magnetic environments in the two diastereomers. illinois.edu This results in discernible differences in their chemical shifts (Δδ) in the ¹H NMR spectrum.

By analyzing the sign of the Δδ (δS - δR) values for protons on either side of the stereocenter, the absolute configuration can be deduced. A positive Δδ value for a particular proton indicates that it is shielded by the phenyl ring in the (S)-MTPA ester, while a negative value suggests shielding in the (R)-MTPA ester. This spatial relationship allows for the assignment of the absolute configuration of the original carboxylic acid.

The following table is a representative example of the type of data that would be generated from a Mosher's method analysis of the (2R)-enantiomer of this compound after conversion to a suitable secondary alcohol derivative. The chemical shift values are hypothetical and serve to illustrate the principle of the method.

| Proton | δ (ppm) with (S)-MTPA | δ (ppm) with (R)-MTPA | Δδ (δS - δR) | Inferred Position Relative to Phenyl Ring |

| H-2 | 4.95 | 5.05 | -0.10 | Shielded by (R)-MTPA |

| H-3a | 1.60 | 1.55 | +0.05 | Shielded by (S)-MTPA |

| H-3b | 1.75 | 1.70 | +0.05 | Shielded by (S)-MTPA |

| H-4 | 1.90 | 2.00 | -0.10 | Shielded by (R)-MTPA |

| CH₃ (C2) | 1.20 | 1.25 | -0.05 | Shielded by (R)-MTPA |

| CH₃ (C4) | 0.90 | 0.85 | +0.05 | Shielded by (S)-MTPA |

Circular Dichroism (CD) Spectroscopy: Probing Chiral Chromophores

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org While this compound itself lacks a strong chromophore in the accessible UV-Vis region, its carboxyl group can be derivatized to introduce a chromophore suitable for CD analysis.

The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of the atoms around the chiral center(s). wikipedia.org

For the stereochemical assignment of this compound, the experimental CD spectrum of an enantiomer would be compared to theoretical spectra generated by computational methods, such as time-dependent density functional theory (TD-DFT). A good correlation between the experimental and a calculated spectrum for a specific stereoisomer allows for the confident assignment of its absolute configuration.

This table presents hypothetical data that could be obtained from a CD spectroscopic analysis of a chromophoric derivative of a single enantiomer of this compound. The data is for illustrative purposes.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +15,000 |

| 235 | -8,000 |

| 260 | +5,000 |

| 290 | -2,500 |

Biochemical and Biological Roles of 2,4 Dimethylpentanoic Acid Analogs

Metabolic Fate and Enzymatic Transformations

Branched-chain fatty acids (BCFAs) are a class of fatty acids that feature one or more methyl groups on their carbon chain. While less common than their straight-chain counterparts, BCFAs are integral components of cell membranes and signaling molecules. The metabolism of BCFAs, such as analogs of 2,4-dimethylpentanoic acid, is a complex process. In general, the beta-oxidation of fatty acids occurs in the mitochondria, where fatty acyl-CoA molecules are broken down to produce acetyl-CoA. nih.gov However, the presence of methyl branches requires specific enzymatic machinery to bypass these structural hindrances.

The peroxisomal branched-chain fatty acid beta-oxidation pathway is known to be upregulated in certain conditions. nih.gov The metabolism of BCFAs can be crucial for generating energy and providing building blocks for other molecules. For instance, medium-chain fatty acids (MCFAs), which share some metabolic characteristics with BCFAs, can be oxidized in the brain to produce ketone bodies like β-hydroxybutyrate and acetoacetate, serving as alternative energy substrates. frontiersin.org Studies on MCFAs such as octanoic acid (C8:0) and decanoic acid (C10:0) show that they are metabolized via β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle or be used for ketogenesis. frontiersin.orgfrontiersin.org The specific metabolic route and rate can differ even between closely related fatty acids, suggesting that the methyl branching in compounds like this compound would necessitate a specialized metabolic pathway. frontiersin.org

Enzymes exhibit remarkable specificity, which is fundamental to their function in biological systems. This specificity ensures that they catalyze only one or a very limited range of chemical reactions with particular substrates. worthington-biochem.com The interaction between an enzyme and its substrate occurs at the active site, a unique three-dimensional pocket composed of specific amino acid residues that creates a distinct chemical environment. jackwestin.com

There are several types of enzyme specificity:

Absolute Specificity: The enzyme catalyzes only one specific reaction with a single substrate. worthington-biochem.com

Group Specificity: The enzyme acts on molecules with specific functional groups, like amino or phosphate (B84403) groups. worthington-biochem.com

Linkage Specificity: The enzyme targets a particular type of chemical bond, irrespective of the rest of the molecule's structure. worthington-biochem.com

Stereochemical Specificity: The enzyme is specific to a particular steric or optical isomer of a substrate. worthington-biochem.com

The "induced fit" model proposes that the initial binding of a substrate to an enzyme is relatively weak, but these interactions induce conformational changes in the enzyme that strengthen the binding and facilitate catalysis. researchgate.net For a branched-chain fatty acid like this compound, the shape and chirality of the active site of a metabolizing enzyme would be crucial. The methyl groups at positions 2 and 4 would need to be accommodated within the active site, likely through hydrophobic interactions with non-polar amino acid residues. The enzyme's mechanism would involve orienting the substrate optimally for bond cleavage, likely through the action of catalytic residues that interact with the carboxylic acid group. jackwestin.com

Table 1: Types of Enzyme Specificity

| Specificity Type | Description | Example |

|---|---|---|

| Absolute | Catalyzes only one reaction on a single substrate. worthington-biochem.com | Lactase only hydrolyzes lactose. unacademy.com |

| Group | Acts on molecules with specific functional groups. worthington-biochem.com | Pepsin hydrolyzes peptide bonds adjacent to aromatic amino acids. |

| Linkage | Acts on a specific type of chemical bond. worthington-biochem.com | Lipases hydrolyze ester bonds in lipids. unacademy.com |

| Stereochemical | Acts on a particular optical or geometric isomer. worthington-biochem.com | L-amino acid oxidase only acts on L-amino acids. unacademy.com |

Participation in Biosynthetic Pathways and Molecular Recognition

Protein synthesis is a fundamental biological process carried out by ribosomes, which translate the genetic information encoded in messenger RNA (mRNA) into proteins. uiuc.edufrontiersin.org This intricate process requires a significant expenditure of cellular energy in the form of ATP and GTP, as well as a supply of amino acids. While fatty acids like this compound are not direct components of the ribosomal machinery or the resulting proteins, their metabolism is indirectly crucial for sustaining protein synthesis.

The biological functions of fatty acids are often mediated by their interaction with proteins, where they act as ligands that bind to specific sites and modulate protein activity. nih.govnih.gov A ligand is any molecule that can bind to a protein with high specificity and affinity. nih.gov These interactions are governed by a variety of noncovalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netresearchgate.net

For a molecule like this compound, its structure dictates the types of interactions it can form.

Carboxylic Acid Group: The -COOH group is polar and can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Aspartate, Serine) in a protein's binding pocket. researchgate.net

Alkyl Chain: The non-polar dimethylpentanyl chain would favorably interact with hydrophobic (non-polar) amino acid residues such as Leucine (B10760876), Isoleucine, Valine, and Phenylalanine, through hydrophobic and van der Waals interactions. researchgate.netphyschemres.org These interactions are driven by the exclusion of water molecules from the binding site, which is an entropically favorable process. nih.gov

The specific binding affinity of this compound to a target protein would depend on the complementarity of its shape and chemical properties with those of the binding site. nih.gov Techniques like molecular docking and molecular dynamics simulations can provide insights into these interactions, predicting binding energies and identifying key interacting residues. researchgate.netphyschemres.org

Table 2: Potential Protein-Ligand Interactions for this compound

| Functional Group | Potential Interacting Amino Acids | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Electrostatic |

| Alkyl Chain (C7H13) | Leucine, Isoleucine, Valine, Alanine (B10760859), Phenylalanine | Hydrophobic, Van der Waals |

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes and Catalytic Systems